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  • Product: 4,6-diethoxy-1H-indole-2-carboxylic Acid
  • CAS: 887360-78-3

Core Science & Biosynthesis

Foundational

The Emerging Therapeutic Potential of 4,6-Diethoxy-1H-indole-2-carboxylic Acid: A Technical Guide for Researchers

Abstract The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides a comprehensive literature review of the potential biological activities of a specific, yet underexplored, derivative: 4,6-diethoxy-1H-indole-2-carboxylic acid. While direct studies on this compound are not yet prevalent in published literature, a deep dive into the structure-activity relationships of analogous compounds offers compelling insights into its therapeutic promise. This document will navigate the known biological landscape of substituted indole-2-carboxylic acids, detail plausible synthetic routes, and provide actionable experimental protocols for researchers and drug development professionals to unlock the potential of this novel chemical entity.

Introduction: The Indole-2-Carboxylic Acid Scaffold - A Versatile Pharmacophore

The indole ring system is a cornerstone of numerous biologically active molecules, both natural and synthetic. Its presence in the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin underscores its fundamental role in biology. The indole-2-carboxylic acid moiety, in particular, has garnered significant attention from medicinal chemists due to its ability to serve as a versatile template for the design of potent and selective therapeutic agents. Derivatives of this scaffold have been shown to exhibit a remarkable range of pharmacological effects, including anti-cancer, antiviral, and enzyme-inhibitory activities.

The strategic placement of substituents on the indole ring is a key determinant of biological activity. This guide focuses on the potential of 4,6-diethoxy-1H-indole-2-carboxylic acid, a compound whose biological profile remains to be fully elucidated. By examining the established activities of structurally related analogs, we can construct a compelling hypothesis for the therapeutic avenues this molecule may unlock.

Synthesis of 4,6-Diethoxy-1H-indole-2-carboxylic Acid: A Proposed Pathway

A potential synthetic approach could involve a multi-step sequence starting from a suitably substituted benzene derivative. The key steps would likely include:

  • Nitration: Introduction of a nitro group onto the aromatic ring.

  • Alkylation/Etherification: Introduction of the two ethoxy groups at positions 4 and 6.

  • Reduction: Conversion of the nitro group to an amine.

  • Cyclization: Formation of the indole ring system, for instance, through a Fischer indole synthesis or a palladium-catalyzed cyclization. A patent for the synthesis of indole-2-carboxylic acid describes a method using nitrotoluene and diethyl oxalate with a ferrous hydroxide catalyst, which could be adapted.[1]

  • Saponification: Hydrolysis of an ester intermediate to yield the final carboxylic acid.

Diagram 1: Proposed Synthetic Workflow for 4,6-Diethoxy-1H-indole-2-carboxylic Acid

G A Substituted Nitrobenzene B 4,6-Diethoxy- nitrobenzene A->B Etherification C 4,6-Diethoxy- aniline B->C Reduction D Ethyl 4,6-diethoxy- 1H-indole-2-carboxylate C->D Cyclization (e.g., Fischer Indole Synthesis) E 4,6-Diethoxy-1H-indole- 2-carboxylic acid D->E Saponification

Caption: A plausible multi-step synthesis of the target compound.

Review of Biological Activities of Substituted Indole-2-Carboxylic Acids: A Roadmap for Investigation

The biological activities of indole-2-carboxylic acid derivatives are profoundly influenced by the nature and position of substituents on the indole nucleus. The presence of alkoxy groups at positions 4 and 6 in our target molecule suggests several exciting avenues for pharmacological investigation.

Anticancer Activity

Numerous indole-2-carboxylic acid derivatives have demonstrated potent anticancer properties through various mechanisms.

  • IDO1/TDO Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a crucial role in tumor immune evasion.[2] A number of 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO, with IC50 values in the low micromolar range.[2] This suggests that substitution at the 6-position is critical for this activity. The electron-donating nature of the ethoxy group at position 6 in our target compound could potentially favor binding to the active sites of these enzymes.

  • Targeting 14-3-3η Protein: A series of novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, showing promise in the treatment of liver cancer.

  • General Cytotoxicity: Spirooxindole derivatives, a class of compounds containing the indole scaffold, have shown significant potential in cancer treatment by interacting with multiple molecular targets involved in cancer progression, including kinases, receptors, and enzymes.[3]

The presence of di-substitution at the 4 and 6 positions with electron-donating ethoxy groups may enhance the compound's interaction with various biological targets implicated in cancer. For instance, 4,6-difluoroindole-2-carboxamides have shown promising antitumour activity against paediatric brain cancer cells.[4]

Antiviral Activity: HIV-1 Integrase Inhibition

The indole-2-carboxylic acid scaffold has been successfully exploited to develop novel inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. The indole nucleus and the C2 carboxyl group can chelate with two Mg2+ ions within the active site of the integrase.[5][6] Structure-activity relationship studies have revealed that the introduction of a halogenated benzene ring at the C6 position can significantly enhance inhibitory activity through π–π stacking interactions with viral DNA.[5] The electronic properties of the diethoxy substitutions at positions 4 and 6 in our target compound could influence its ability to interact with the active site of HIV-1 integrase, making this a worthy area of investigation.

Enzyme Inhibition: Fructose-1,6-bisphosphatase

Interestingly, a dichloro-substituted indole-2-carboxylic acid derivative, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, has been identified as an allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase) by binding to the AMP regulatory site.[7][8] This finding highlights that substitutions at the 4 and 6 positions can confer novel enzymatic inhibitory activities. Given the structural similarity, it is plausible that 4,6-diethoxy-1H-indole-2-carboxylic acid could also modulate the activity of FBPase or other enzymes with allosteric regulatory sites.

Diagram 2: Potential Biological Targets of Indole-2-Carboxylic Acid Derivatives

G A Indole-2-Carboxylic Acid Scaffold B IDO1/TDO A->B Inhibition C HIV-1 Integrase A->C Inhibition D 14-3-3η Protein A->D Targeting E Fructose-1,6-bisphosphatase A->E Allosteric Inhibition

Caption: Overview of key molecular targets for this chemical class.

Experimental Protocols for Biological Evaluation

To systematically evaluate the biological activity of 4,6-diethoxy-1H-indole-2-carboxylic acid, the following detailed experimental protocols are recommended.

In Vitro IDO1 and TDO Inhibition Assay

Objective: To determine the inhibitory potency of the test compound against human IDO1 and TDO enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human IDO1 and TDO enzymes are expressed and purified. L-tryptophan is used as the substrate.

  • Assay Buffer: Prepare an assay buffer containing potassium phosphate, ascorbic acid, methylene blue, and catalase.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme (IDO1 or TDO). Pre-incubate for 10 minutes at 25°C.

  • Initiate Reaction: Add L-tryptophan to initiate the enzymatic reaction. Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Stop Reaction: Terminate the reaction by adding trichloroacetic acid.

  • Detection: The product of the reaction, N-formylkynurenine, is converted to kynurenine by heating at 65°C. The absorbance of kynurenine is measured at 321 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

HIV-1 Integrase Strand Transfer Assay

Objective: To assess the ability of the test compound to inhibit the strand transfer activity of HIV-1 integrase.

Methodology:

  • Reagents: Purified recombinant HIV-1 integrase, a 5'-end labeled donor DNA substrate, and a target DNA substrate.

  • Reaction Buffer: Prepare a reaction buffer containing MOPS, MnCl2 or MgCl2, and DTT.

  • Reaction Setup: In a reaction tube, combine the reaction buffer, the test compound at various concentrations, and the HIV-1 integrase. Pre-incubate on ice.

  • Initiate Reaction: Add the labeled donor DNA and target DNA to the reaction mixture. Incubate at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding a loading buffer containing formamide and EDTA.

  • Product Analysis: Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualization and Quantification: Visualize the DNA bands using a phosphorimager or autoradiography. Quantify the intensity of the bands corresponding to the strand transfer products.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Cancer Cell Line Proliferation Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of the test compound on various cancer cell lines.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., HeLa, A549, HepG2) in appropriate media supplemented with fetal bovine serum.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

While 4,6-diethoxy-1H-indole-2-carboxylic acid remains a largely uncharacterized molecule, the wealth of data on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The presence of ethoxy groups at the 4 and 6 positions of the indole ring suggests the potential for potent and selective activity against a range of biological targets, including those involved in cancer and viral infections.

The synthetic pathways and experimental protocols outlined in this guide provide a clear and actionable framework for researchers to begin exploring the biological landscape of this promising compound. Future studies should focus on its synthesis, in vitro screening against a panel of relevant targets, and subsequent evaluation in cellular and in vivo models. The elucidation of its mechanism of action and a comprehensive understanding of its structure-activity relationships will be crucial steps in unlocking the full therapeutic potential of 4,6-diethoxy-1H-indole-2-carboxylic acid and paving the way for the development of novel therapeutics.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed. (2020, February 15). Retrieved from [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC. (2024, March 18). Retrieved from [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed. (2023, December 8). Retrieved from [Link]

  • Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC. (n.d.). Retrieved from [Link]

  • 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site - PubMed. (n.d.). Retrieved from [Link]

  • CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents. (n.d.).
  • Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed. (n.d.). Retrieved from [Link]

  • 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic Acid: An Allosteric Inhibitor of Fructose1,6-bisphosphatase at the AMP Site - ResearchGate. (2025, August 7). Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to Determining the Solubility Profile of 4,6-diethoxy-1H-indole-2-carboxylic Acid in Organic Solvents

Foreword: The Critical Role of Solubility in Drug Development In the landscape of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical parameter that profoundly influences bioavailability, manufacturability, and, ultimately, the therapeutic efficacy of a drug product. For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's solubility profile in various organic solvents is not merely academic; it is a predictive tool for formulation strategies, purification processes, and the successful navigation of preclinical and clinical development. This guide provides an in-depth technical framework for characterizing the solubility of 4,6-diethoxy-1H-indole-2-carboxylic acid, a molecule of interest in contemporary drug discovery. By grounding our discussion in established scientific principles and robust experimental methodologies, we aim to equip the reader with the expertise to generate a reliable and comprehensive solubility profile.

Physicochemical Landscape of 4,6-diethoxy-1H-indole-2-carboxylic Acid

A priori understanding of the molecular structure of 4,6-diethoxy-1H-indole-2-carboxylic acid provides critical insights into its potential solubility behavior. The molecule possesses a carboxylic acid group, an indole nucleus, and two ethoxy substituents.

  • The Carboxylic Acid Moiety (-COOH): This functional group is a hydrogen bond donor and acceptor, predisposing the molecule to interactions with polar solvents. The acidity of the carboxylic acid (pKa) will be a dominant factor in pH-dependent solubility in aqueous systems, and its ability to form hydrogen bonds will influence its solubility in protic organic solvents. Carboxylic acids are generally soluble in organic solvents like ethanol, methanol, and diethyl ether.[1][2] The solubility of carboxylic acids in water decreases as the carbon chain length increases due to the increasing predominance of nonpolar characteristics.[1][2]

  • The Indole Nucleus: The bicyclic aromatic indole core is largely nonpolar and will contribute to solubility in less polar organic solvents. The nitrogen atom in the indole ring can act as a hydrogen bond donor.

  • The Diethoxy Substituents (-OCH2CH3): The two ethoxy groups add to the molecular weight and introduce some polar character through the ether linkages, which can act as hydrogen bond acceptors. However, the ethyl groups themselves are nonpolar.

The interplay of these functional groups suggests a molecule with a nuanced solubility profile, likely exhibiting good solubility in a range of polar and some less polar organic solvents. The presence of both hydrogen bond donating and accepting functionalities, coupled with a significant nonpolar surface area, indicates that solvent selection will be a critical factor in solubilization.

The Imperative of Thermodynamic (Equilibrium) Solubility

For drug development, understanding the thermodynamic solubility is paramount. This is the equilibrium concentration of a solute dissolved in a solvent at a given temperature and pressure, in the presence of excess solid solute.[3][4] It represents the true, stable solubility and is a critical parameter for formulation development. This is distinct from kinetic solubility , which is often measured in high-throughput screening and can be influenced by factors such as the rate of precipitation from a stock solution (commonly DMSO).[5][6] While kinetic solubility provides a rapid, early-stage assessment, thermodynamic solubility is the "gold standard" for definitive characterization.[3][6]

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The shake-flask method is the most reliable and widely accepted technique for determining thermodynamic solubility.[6][7] The following protocol is a robust, self-validating system for obtaining high-quality solubility data for 4,6-diethoxy-1H-indole-2-carboxylic acid.

Materials and Equipment
  • 4,6-diethoxy-1H-indole-2-carboxylic acid (solid, crystalline form preferred)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, dichloromethane, toluene, hexane) of high purity (≥99.5%)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Temperature-controlled incubator

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Weigh excess solid API into vials B Add a precise volume of solvent A->B C Seal vials and place on shaker B->C D Incubate at constant temperature (e.g., 25°C) for 24-48 hours C->D E Allow suspension to settle D->E F Withdraw supernatant and filter through 0.22 µm filter E->F G Dilute filtrate with a suitable solvent F->G H Quantify concentration using a validated analytical method (e.g., HPLC-UV) G->H I Calculate solubility (mg/mL or mol/L) H->I J Record data and observations I->J

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4,6-diethoxy-1H-indole-2-carboxylic acid to a series of vials. "Excess" is critical and means that undissolved solid should be visible at the end of the experiment. A starting point could be 10-20 mg of the compound.

    • Accurately pipette a known volume (e.g., 2 mL) of each selected organic solvent into the respective vials.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. A common timeframe is 24 to 48 hours.[5] For compounds that may be slow to equilibrate, it is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV, to determine the concentration of 4,6-diethoxy-1H-indole-2-carboxylic acid.[3][8]

    • A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification.

  • Data Analysis and Reporting:

    • Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The results should be reported in standard units such as mg/mL or mol/L.

    • The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

Interpreting the Solubility Profile: A Hypothetical Data Analysis

While specific experimental data for 4,6-diethoxy-1H-indole-2-carboxylic acid is not publicly available, we can anticipate a likely solubility profile based on its structure and general chemical principles. The following table presents a hypothetical but plausible solubility profile, which would be populated with the experimental data generated from the protocol above.

Solvent ClassSolventPolarity IndexHydrogen BondingExpected Solubility (mg/mL)
Protic Methanol5.1Donor & AcceptorHigh
Ethanol4.3Donor & AcceptorHigh
Isopropanol3.9Donor & AcceptorModerate
Aprotic Polar Acetone5.1AcceptorHigh
Acetonitrile5.8AcceptorModerate
Ethyl Acetate4.4AcceptorModerate-High
Chlorinated Dichloromethane3.1Weak AcceptorModerate
Aromatic Toluene2.4NonpolarLow-Moderate
Aliphatic n-Hexane0.1NonpolarVery Low

Rationale for Expected Solubility:

  • High Solubility in Protic Solvents (Methanol, Ethanol): The carboxylic acid and indole N-H groups can form strong hydrogen bonds with these solvents, while the ethoxy groups can also act as hydrogen bond acceptors.

  • High Solubility in Aprotic Polar Solvents (Acetone): The strong dipole of acetone and its ability to accept hydrogen bonds will facilitate the dissolution of the polar moieties of the molecule.

  • Moderate Solubility in Less Polar Solvents: As the solvent polarity decreases, the solubility is expected to decrease. However, the nonpolar indole ring and ethyl groups will still allow for some solubility in solvents like dichloromethane and toluene through van der Waals interactions.

  • Very Low Solubility in Nonpolar Solvents (Hexane): The energy required to break the hydrogen bonds between the solute molecules would not be compensated by the weak interactions with a nonpolar solvent like hexane.

Causality Behind Experimental Choices and Self-Validation

The described protocol is designed to be a self-validating system. Here's the causality behind the key experimental choices:

  • Use of Excess Solid: This ensures that the solvent is truly saturated and that the measured concentration represents the thermodynamic equilibrium solubility.

  • Prolonged Equilibration Time: This allows the system to reach a steady state, avoiding the measurement of transient, supersaturated states. Confirming the concentration at multiple time points validates that equilibrium has been achieved.

  • Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant temperature is crucial for obtaining reproducible and meaningful data.

  • Filtration: This step is critical to separate the dissolved solute from any undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • Validated Analytical Method: The use of a specific and validated analytical method like HPLC ensures that the measured concentration is accurate and not influenced by impurities or degradation products.

The relationship between the molecular properties of 4,6-diethoxy-1H-indole-2-carboxylic acid and its solubility can be visualized as follows:

G cluster_solute 4,6-diethoxy-1H-indole-2-carboxylic acid cluster_solvent Solvent Properties A Carboxylic Acid (-COOH) (H-bond donor/acceptor) D Polarity A->D Favors high polarity E Hydrogen Bonding Capacity (Donor/Acceptor) A->E Strong interaction B Indole Nucleus (Nonpolar, H-bond donor) B->D Favors low polarity B->E Weak interaction C Ethoxy Groups (-OCH2CH3) (Polar ether, nonpolar alkyl) C->D Dual character C->E Acceptor interaction Solubility Solubility Profile D->Solubility E->Solubility

Caption: Factors influencing the solubility of 4,6-diethoxy-1H-indole-2-carboxylic acid.

Conclusion and Future Directions

A thorough understanding of the solubility profile of 4,6-diethoxy-1H-indole-2-carboxylic acid in a range of organic solvents is a critical early step in its development as a potential therapeutic agent. The thermodynamic shake-flask method, as detailed in this guide, provides a robust and reliable means of generating this essential data. The resulting solubility profile will inform key decisions in process chemistry, formulation development, and preclinical assessment. Further studies could investigate the temperature dependence of solubility (to construct a solubility curve) and the impact of pH on solubility in mixed aqueous-organic solvent systems, which would be particularly relevant for understanding its behavior in biological systems and for developing parenteral formulations.

References

  • Starr, J. N. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]

  • LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • University of Calgary. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Al-kassimy, B., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 23-30. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5550-5552. Retrieved from [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]

  • International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 4,6-Diethoxy-1H-indole-2-carboxylic acid

Abstract & Scope This protocol details the laboratory-scale synthesis of 4,6-diethoxy-1H-indole-2-carboxylic acid , a critical scaffold in the development of glycine-site NMDA receptor antagonists and other bioactive ind...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details the laboratory-scale synthesis of 4,6-diethoxy-1H-indole-2-carboxylic acid , a critical scaffold in the development of glycine-site NMDA receptor antagonists and other bioactive indole derivatives. Unlike the classic Reissert synthesis, which often suffers from regioselectivity issues during the nitration of 3,5-diethoxytoluene, this guide utilizes the Hemetsberger-Knittel Indole Synthesis . This route ensures precise regiocontrol by constructing the indole core from 3,5-diethoxybenzaldehyde and ethyl azidoacetate , delivering high purity and reproducible yields.

Retrosynthetic Analysis & Workflow

The synthesis is disconnected into three logical phases: precursor functionalization, indole core construction via nitrene insertion, and final deprotection.

G Target 4,6-Diethoxy-1H-indole-2-carboxylic acid (Target) IndoleEster Ethyl 4,6-diethoxyindole-2-carboxylate (Intermediate 3) Target->IndoleEster Hydrolysis (LiOH) Azido Ethyl alpha-azido-3,5-diethoxycinnamate (Intermediate 2) IndoleEster->Azido Hemetsberger Cyclization (Reflux in Xylene) Aldehyde 3,5-Diethoxybenzaldehyde (Intermediate 1) Azido->Aldehyde Condensation (Ethyl Azidoacetate, NaOEt) Start 3,5-Dihydroxybenzaldehyde (Starting Material) Aldehyde->Start Alkylation (EtI, K2CO3)

Figure 1: Retrosynthetic logic flow utilizing the Hemetsberger-Knittel strategy for regiospecificity.

Materials & Safety

Critical Reagents
ReagentCAS No.GradeRole
3,5-Dihydroxybenzaldehyde 26153-38-8>97%Starting Scaffold
Ethyl Iodoethane (Ethyl Iodide) 75-03-699%Alkylating Agent
Ethyl Azidoacetate 637-81-0CautionNitrene Precursor
Sodium Ethoxide 141-52-621% wt in EtOHBase
Xylene (Isomer mix) 1330-20-7AnhydrousHigh-BP Solvent
Lithium Hydroxide (LiOH) 1310-65-2MonohydrateHydrolysis Agent
Safety Directives
  • Ethyl Azidoacetate: Potentially explosive if concentrated or heated in isolation. NEVER distill this compound to dryness. Handle in solution and behind a blast shield.

  • Xylene Reflux: The cyclization step requires high temperatures (

    
    ). Ensure inert atmosphere (
    
    
    
    /Ar) to prevent oxidative degradation.
  • Alkyl Halides: Ethyl iodide is an alkylating agent; use proper PPE and fume hood.

Experimental Protocol

Phase 1: Precursor Synthesis (3,5-Diethoxybenzaldehyde)

Objective: Mask the hydroxyl groups to establish the 4,6-diethoxy substitution pattern.

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and reflux condenser.

  • Solvation: Dissolve 3,5-dihydroxybenzaldehyde (10.0 g, 72.4 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add Potassium Carbonate (

    
    , 30.0 g, 217 mmol, 3.0 eq) in one portion. The suspension will turn yellow/orange.[1]
    
  • Alkylation: Add Ethyl Iodide (34.0 g, 17.5 mL, 217 mmol, 3.0 eq) dropwise over 15 minutes.

  • Reaction: Heat the mixture to

    
     for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
    
  • Workup:

    • Cool to room temperature (RT).

    • Pour into ice-water (400 mL) under vigorous stirring. The product should precipitate.[2][3]

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine (

      
      ) and water (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or flash chromatography (SiO2, Hexane:EtOAc 9:1) if necessary.

    • Yield Target: ~12.5 g (89%).

    • Checkpoint: Product should be a pale yellow solid/oil.

Phase 2: Hemetsberger Condensation (Azidocinnamate Formation)

Objective: Form the vinyl azide precursor.

  • Reagent Prep: Prepare a solution of Sodium Ethoxide (21 wt% in EtOH, 25 mL, ~68 mmol) or freshly prepared NaOEt (1.5 eq) in dry Ethanol (100 mL) at

    
    .
    
  • Condensation: To the cold NaOEt solution, add a mixture of 3,5-diethoxybenzaldehyde (10.0 g, 51.5 mmol) and Ethyl Azidoacetate (26.6 g, ~206 mmol, 4.0 eq - Note: Excess often used to drive equilibrium, but 1.5-2.0 eq is stoichiometric minimum) dropwise over 30 minutes.

    • Optimization Note: A large excess of ethyl azidoacetate (up to 4 eq) is often cited in older literature, but modern protocols suggest 1.5–2.0 eq is sufficient if added slowly at low temp.

  • Reaction: Stir at

    
     for 2 hours, then allow to warm to RT overnight.
    
  • Workup:

    • Pour reaction mixture into saturated

      
       solution (300 mL).
      
    • Extract with Diethyl Ether or EtOAc (

      
      ).
      
    • Wash with water and brine. Dry over

      
      .
      
    • Concentrate in vacuobelow 40°C . Do not heat strongly due to azide thermal instability.

  • Isolation: The residue is Ethyl

    
    -azido-3,5-diethoxycinnamate . It is often used directly or purified by rapid filtration through a silica plug (Hexane:EtOAc 8:2).
    
    • Appearance: Yellow crystalline solid or thick oil.

Phase 3: Cyclization to Indole Core

Objective: Thermolysis of the vinyl azide to the indole ester via nitrene insertion.

  • Setup: Use a 1 L 3-neck RBF equipped with a reflux condenser and internal thermometer.

  • Solvent: Add anhydrous Xylene (300 mL). Heat to a rolling reflux (

    
    ).
    
  • Addition: Dissolve the Azidocinnamate (from Phase 2) in minimal Xylene (50 mL). Add this solution dropwise to the refluxing xylene over 1 hour.

    • Mechanism:[4] Rapid evolution of

      
       gas occurs. The slow addition prevents "runaway" decomposition.
      
  • Completion: Continue reflux for 2–4 hours after addition. Monitor TLC for disappearance of the azide (less polar) and appearance of the fluorescent indole spot.

  • Workup:

    • Cool to RT. Store at

      
       overnight. The indole ester often crystallizes directly from xylene.
      
    • If no precipitate, concentrate xylene to ~50 mL volume and add Hexane to induce precipitation.

    • Filter the solid, wash with cold Hexane.

  • Product: Ethyl 4,6-diethoxyindole-2-carboxylate .

    • Yield Target: 50–65% (over 2 steps).

Phase 4: Hydrolysis to Final Acid

Objective: Saponification of the ethyl ester.

  • Reaction: Dissolve Ethyl 4,6-diethoxyindole-2-carboxylate (5.0 g, 18 mmol) in THF:MeOH:Water (3:1:1, 50 mL).

  • Base: Add LiOH

    
    H_2O  (2.3 g, 54 mmol, 3 eq).
    
  • Conditions: Heat at

    
     for 4–6 hours.
    
  • Workup:

    • Evaporate organic solvents (THF/MeOH).

    • Dilute aqueous residue with water (50 mL).

    • Acidification: Cool to

      
       and acidify to pH 2–3 with 1M HCl. The carboxylic acid will precipitate as a white/off-white solid.
      
    • Filter, wash with cold water (

      
      ), and dry in a vacuum oven at 
      
      
      
      .
  • Final Product: 4,6-Diethoxy-1H-indole-2-carboxylic acid .

Quality Control & Validation

ParameterSpecificationMethod
Appearance Off-white to pale beige powderVisual
Purity >98%HPLC (C18, ACN/Water + 0.1% TFA)
Identity (

H NMR)
Consistent with structureDMSO-

, 400 MHz
Mass Spec

LC-MS (ESI+)

Expected NMR Signatures (DMSO-


): 
  • 
     12.8 (br s, 1H, COOH)
    
  • 
     11.5 (br s, 1H, NH)
    
  • 
     7.05 (d, 1H, H-3)
    
  • 
     6.45 (s, 1H, H-7)
    
  • 
     6.20 (s, 1H, H-5)
    
  • 
     4.05 (q, 4H, 
    
    
    
    )
  • 
     1.35 (t, 6H, 
    
    
    
    ) (Note: Shifts are estimated based on 4,6-dimethoxy analogs; H-5 and H-7 are meta-coupled).

Process Pathway Visualization

Hemetsberger cluster_0 Phase 1: Precursor cluster_1 Phase 2 & 3: Indole Formation cluster_2 Phase 4: Final S1 3,5-Dihydroxy- benzaldehyde S2 3,5-Diethoxy- benzaldehyde S1->S2 EtI, K2CO3 DMF, 60°C S3 Azidocinnamate (Intermediate) S2->S3 Ethyl Azidoacetate NaOEt, -10°C S4 Indole Ester (Cyclized) S3->S4 Xylene Reflux (-N2) S5 4,6-Diethoxyindole- 2-carboxylic acid S4->S5 LiOH, THF/H2O then HCl

Figure 2: Step-by-step chemical transformation pathway.

Troubleshooting & Optimization

  • Low Yield in Cyclization: If the yield of the indole ester is low (<40%), ensure the xylene is anhydrous and the addition of the azide is slow . Rapid addition causes high local concentration of nitrenes, leading to polymerization (tar formation) rather than insertion into the C-H bond.

  • Decarboxylation: Avoid heating the final acid above

    
    . Indole-2-carboxylic acids are prone to thermal decarboxylation to the parent indole.
    
  • Purification of Acid: If the final acid is colored (brown/pink), dissolve in dilute NaOH, treat with activated charcoal for 30 mins, filter, and re-precipitate with HCl.

References

  • Hemetsberger, H., & Knittel, D. (1972). Synthese und Thermolyse von

    
    -Azidoacrylestern. Monatshefte für Chemie, 103, 194–204. Link
    
  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Organic Syntheses. (1988). Ethyl Indole-2-carboxylate.[5] Org.[1][2][6][7] Synth. Coll. Vol. 5, p.567. (General Reissert/Indole ester protocols). Link

  • Salcedo, et al. (2012). Synthesis and Agonistic Activity at the GPR35 of 5,6-Dihydroxyindole-2-carboxylic Acid Analogues. Journal of Medicinal Chemistry. (Analogous hydrolysis/alkylation protocols). Link

Sources

Application

Application Note: Scalable Manufacturing of 4,6-Diethoxy-1H-indole-2-carboxylic acid

Abstract and Introduction 4,6-Diethoxy-1H-indole-2-carboxylic acid is a polysubstituted indole derivative. The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a core compone...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

4,6-Diethoxy-1H-indole-2-carboxylic acid is a polysubstituted indole derivative. The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a core component in various therapeutic agents, including novel HIV-1 integrase strand transfer inhibitors[1][2]. The precise control over substitution on the indole ring is critical for modulating pharmacological activity, making robust and scalable synthetic routes to specific analogues like the 4,6-diethoxy derivative highly valuable for drug development pipelines.

This application note provides a comprehensive technical guide for the scalable synthesis of 4,6-diethoxy-1H-indole-2-carboxylic acid. We will present a detailed analysis of viable synthetic strategies, with a primary focus on the Reissert indole synthesis due to its convergence and use of cost-effective starting materials. An alternative approach via the Fischer indole synthesis, employing a Japp-Klingemann reaction, will also be discussed. The protocols herein are designed to be self-validating, with explanations for critical process parameters, ensuring transferability from laboratory to pilot plant scale.

Strategic Overview of Synthetic Pathways

The industrial-scale synthesis of complex heterocyclic compounds demands a strategy that prioritizes yield, purity, cost-effectiveness, and operational simplicity. For the target molecule, two classical named reactions stand out as the most viable approaches: the Reissert and the Fischer indole syntheses.

  • Reissert Indole Synthesis: This method is exceptionally well-suited for producing indole-2-carboxylic acids. It begins with the condensation of an appropriately substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization[3][4]. This two-step sequence is convergent and builds the desired carboxylic acid functionality directly into the heterocyclic core. Its primary advantage lies in the use of readily available and inexpensive bulk chemicals.

  • Fischer Indole Synthesis: A cornerstone of indole chemistry, this pathway involves the acid-catalyzed cyclization of an arylhydrazone[5][6]. To generate the specific precursor for an indole-2-carboxylic acid, the Japp-Klingemann reaction is the method of choice. This reaction couples an aryl diazonium salt with a β-keto-ester to form the required hydrazone intermediate, which can then be cyclized[7][8][9]. While potentially involving more linear steps, this route offers high flexibility.

Modern palladium-catalyzed methods, such as the Larock or Sonogashira coupling/cyclization cascades, represent powerful tools for indole synthesis but are often reserved for smaller-scale, discovery-phase chemistry due to the high cost of catalysts and ligands[10][11][12][13]. For robust, large-scale manufacturing, the classical methods remain superior in terms of process economics.

Logical Workflow for Scalable Production

The following diagram illustrates the general workflow, emphasizing the critical decision points and unit operations required for a scalable manufacturing process.

G cluster_0 Upstream Processing (Synthesis) cluster_1 Downstream Processing (Purification) cluster_2 Quality Control & Release Start Starting Material Procurement (e.g., 2,4-Diethoxytoluene) Nitration Step 1: Nitration Start->Nitration Condensation Step 2: Reissert Condensation Nitration->Condensation Cyclization Step 3: Reductive Cyclization Condensation->Cyclization Quench Reaction Quench & Crude Isolation Cyclization->Quench Purify Acid/Base Purification & Extraction Quench->Purify Crystallize Recrystallization Purify->Crystallize Dry Drying & Milling Crystallize->Dry QC QC Analysis (HPLC, NMR, MP) Dry->QC Release Final Product Release QC->Release

Figure 1: General Manufacturing Workflow.

Recommended Protocol: Reissert Indole Synthesis

This section details the recommended multi-step protocol for the synthesis of 4,6-diethoxy-1H-indole-2-carboxylic acid, starting from a plausible, commercially accessible precursor. The causality behind each step is explained to provide a deeper understanding of the process.

Mechanistic Rationale

The Reissert synthesis proceeds via two key transformations:

  • Condensation: An o-nitrotoluene derivative, activated by the electron-withdrawing nitro group, undergoes deprotonation at the benzylic position by a strong base (e.g., potassium ethoxide). The resulting carbanion acts as a nucleophile, attacking diethyl oxalate in a Claisen-type condensation to form an ethyl o-nitrophenylpyruvate.

  • Reductive Cyclization: The nitro group of the pyruvate intermediate is reduced to an amine (e.g., with zinc in acetic acid or catalytic hydrogenation). The newly formed aniline nitrogen then intramolecularly attacks the adjacent ketone, followed by dehydration, to form the aromatic indole ring[3][14].

G A o-Nitrotoluene Derivative Deprotonation (KOEt) B Benzylic Carbanion A:f1->B:f0 C Diethyl Oxalate Nucleophilic Attack B:f0->C:f1 D Tetrahedral Intermediate C:f1->D:f0 E Ethyl o-Nitrophenylpyruvate Reduction (Zn/AcOH) D:f0->E:f0 Collapse & Elimination F o-Aminophenylpyruvate E:f1->F:f0 G Intramolecular Cyclization (Attack on Ketone) F:f0->G:f1 H Dihydroindole Intermediate G:f1->H:f0 I Dehydration Aromatization H:f0->I:f1 J Indole-2-Carboxylic Acid Ester Hydrolysis (Optional) I:f1->J:f0 K Final Product: 4,6-Diethoxy-1H-indole-2-carboxylic acid J:f1->K:f0

Figure 2: Reissert Indole Synthesis Mechanism.

Step-by-Step Protocol

Part A: Synthesis of 1,3-Diethoxy-2-methyl-4-nitrobenzene (Starting Material)

  • Rationale: This key intermediate is prepared by nitration of the commercially available 2,4-diethoxytoluene. The ethoxy groups are ortho, para-directing, and the position between them is sterically hindered, favoring nitration at the 6-position relative to the methyl group.

  • Charge a jacketed glass reactor with 2,4-diethoxytoluene (1.0 eq).

  • Add glacial acetic acid as the solvent (~5-10 volumes).

  • Cool the reactor to 0-5 °C using a chiller.

  • Slowly add a pre-mixed solution of nitric acid (65%, 1.1 eq) and sulfuric acid (98%, 0.2 eq) via an addition funnel, maintaining the internal temperature below 10 °C. The sulfuric acid acts as a catalyst to generate the nitronium ion.

  • After the addition is complete, allow the reaction to stir at 5-10 °C for 2-4 hours, monitoring by TLC or HPLC for completion.

  • Upon completion, slowly quench the reaction by pouring it into a vessel containing ice water (10-20 volumes).

  • The product will precipitate as a solid. Isolate the crude solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

  • Recrystallize from ethanol/water to yield the pure nitro-aromatic intermediate.

Part B: Synthesis of Ethyl 4,6-diethoxy-2-nitrophenylpyruvate (Reissert Condensation)

  • Rationale: This step builds the carbon framework. Potassium ethoxide is often superior to sodium ethoxide for this condensation[3][15]. Anhydrous conditions are critical to prevent hydrolysis of the base and ester.

  • To a rigorously dried, inerted reactor, add anhydrous ethanol (~10 volumes).

  • Add potassium metal (1.1 eq) in portions, controlling the exothermic reaction to form potassium ethoxide in situ. Alternatively, use commercially available potassium ethoxide solution.

  • Add diethyl oxalate (1.2 eq) to the potassium ethoxide solution.

  • Add a solution of 1,3-diethoxy-2-methyl-4-nitrobenzene (1.0 eq) in anhydrous ethanol dropwise over 1 hour at room temperature.

  • After addition, heat the mixture to a gentle reflux (approx. 70-80 °C) for 4-6 hours. Monitor for the disappearance of the starting material.

  • Cool the reaction to room temperature. The potassium salt of the product will precipitate as a deep-colored solid[15].

  • Isolate the salt by filtration, wash with cold anhydrous ether to remove unreacted starting materials, and dry. This salt can often be used directly in the next step.

Part C: Synthesis of 4,6-Diethoxy-1H-indole-2-carboxylic acid (Reductive Cyclization)

  • Rationale: Zinc powder in acetic acid is a classical and cost-effective method for reducing the nitro group to an amine, which spontaneously cyclizes under the acidic conditions[3][14].

  • Suspend the potassium salt of ethyl 4,6-diethoxy-2-nitrophenylpyruvate (1.0 eq) in glacial acetic acid (~15 volumes) in a large reactor.

  • Cool the mixture to 15-20 °C in a water bath.

  • Add zinc dust (4.0-5.0 eq) portion-wise, ensuring the internal temperature does not exceed 40 °C. The reaction is highly exothermic.

  • After the zinc addition is complete, heat the mixture to 80-90 °C for 2-3 hours to drive the cyclization and initial ester hydrolysis.

  • Cool the reaction to room temperature and filter off the excess zinc and zinc salts through a pad of celite.

  • To complete the hydrolysis, add an equal volume of 2M aqueous sodium hydroxide to the filtrate and heat to 80 °C for 1-2 hours.

  • Cool the basic solution and extract with a non-polar solvent (e.g., toluene) to remove non-acidic impurities.

  • Acidify the aqueous layer to pH 2-3 with concentrated HCl. The target carboxylic acid will precipitate.

  • Isolate the solid by filtration, wash with cold water, and dry under vacuum at 50-60 °C.

Part D: Final Purification (Recrystallization)

  • Rationale: A final recrystallization is essential to achieve high purity suitable for pharmaceutical applications. The choice of solvent is critical and should be determined experimentally.

  • Dissolve the crude, dry product in a minimal amount of a hot solvent system, such as ethanol, ethyl acetate, or an ethanol/water mixture.

  • Treat with activated carbon to remove colored impurities, if necessary.

  • Filter the hot solution to remove the carbon.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolate the pure crystals by filtration, wash with a small amount of cold solvent, and dry to a constant weight.

Process Parameters and Expected Data
ParameterStep A: NitrationStep B: CondensationStep C: Cyclization & HydrolysisStep D: Purification
Key Reagents HNO₃, H₂SO₄KOEt, Diethyl OxalateZn, AcOH, NaOHEthanol/Water
Solvent Acetic AcidAnhydrous EthanolAcetic Acid, WaterEthanol/Water
Temperature 0-10 °C70-80 °C20-90 °C80 °C to 0 °C
Typical Yield 85-95%75-85%70-80%90-95% (Recovery)
Overall Yield --~45-60% (from nitro-aromatic)-
Purity (Post-Step) >98% (by HPLC)Salt (used crude)>95% (by HPLC)>99.5% (by HPLC)

Note: Yields are estimates based on analogous transformations and should be optimized at scale.

Alternative Strategy: Fischer Synthesis via Japp-Klingemann Reaction

  • Diazotization: 3,5-diethoxyaniline is treated with sodium nitrite in an acidic medium (e.g., HCl) at low temperature (0-5 °C) to form the corresponding diazonium salt.

  • Japp-Klingemann Reaction: The diazonium salt solution is added to a cooled, basic solution of ethyl 2-methylacetoacetate. The coupling reaction proceeds with concomitant cleavage of the acetyl group to yield the ethyl pyruvate 2-(3,5-diethoxyphenyl)hydrazone[7][16].

  • Fischer Cyclization: The isolated hydrazone is heated in the presence of an acid catalyst (e.g., polyphosphoric acid, or zinc chloride in ethanol) to induce cyclization, forming ethyl 4,6-diethoxy-1H-indole-2-carboxylate[6][17].

  • Hydrolysis: The resulting ester is saponified using aqueous NaOH or KOH, followed by acidic workup to yield the final carboxylic acid product.

G Start 3,5-Diethoxyaniline Diazotization Step 1: Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Diazonium Aryl Diazonium Salt Diazotization->Diazonium JK_Reaction Step 2: Japp-Klingemann Reaction Diazonium->JK_Reaction Ketoester Ethyl 2-methylacetoacetate Ketoester->JK_Reaction Hydrazone Hydrazone Intermediate JK_Reaction->Hydrazone Fischer Step 3: Fischer Cyclization (Acid, Heat) Hydrazone->Fischer Indole_Ester Ethyl 4,6-Diethoxy-1H- indole-2-carboxylate Fischer->Indole_Ester Hydrolysis Step 4: Saponification (NaOH, then H⁺) Indole_Ester->Hydrolysis Product Final Product Hydrolysis->Product

Figure 3: Fischer/Japp-Klingemann Pathway.

While versatile, this route involves more linear steps and requires careful control of the potentially unstable diazonium salt intermediate, making the Reissert synthesis generally more favorable for large-scale production of this specific target.

Quality Control and Final Product Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: Off-white to pale yellow crystalline solid.

  • Purity (HPLC): ≥ 99.5% area.

  • Identity (¹H NMR, ¹³C NMR, MS): Spectra should be consistent with the structure of 4,6-diethoxy-1H-indole-2-carboxylic acid.

  • Melting Point: A sharp melting point range should be observed.

  • Residual Solvents (GC): Must meet ICH guidelines.

Conclusion

The Reissert indole synthesis represents a robust, scalable, and economically viable method for the manufacturing of 4,6-diethoxy-1H-indole-2-carboxylic acid. By starting with readily available materials and employing well-understood, classical chemical transformations, this pathway provides a direct and efficient route to the target molecule. The detailed protocol and process understanding provided in this note serve as a reliable foundation for researchers, scientists, and drug development professionals aiming to produce this valuable intermediate at scale.

References

  • BenchChem. (n.d.). Optimizing temperature and reaction time for indole synthesis.
  • Jiang, Z., et al. (n.d.). Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. ResearchGate.
  • Doležal, M., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(23), 7394.
  • ResearchGate. (n.d.). Optimization of the Fischer indole reaction in the synthesis of compound 3.
  • Smolecule. (n.d.). Indole-2-carboxylic acid.
  • ResearchGate. (n.d.). Optimization of reaction conditions on the reaction of indole and 2-benzylidenemalononitrile.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487.
  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210.
  • Mishra, S. K., et al. (2022). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. Research Square.
  • Sharma, V., et al. (2024). Recent advances in the synthesis of indoles and their applications. RSC Advances, 14, 1-23.
  • Humphrey, G. R., & Kuethe, J. T. (2006). A three-component Fischer indole synthesis. Nature Protocols, 1(4), 1785-1790.
  • Wringe, J., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Chemical Communications, 55(83), 12495-12498.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Japp–Klingemann reaction.
  • Semantic Scholar. (n.d.). A three-component Fischer indole synthesis.
  • Wikipedia. (n.d.). Reissert indole synthesis.
  • Vara, Y., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Shiri, M., & Zolfigol, M. A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2498.
  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction.
  • Taber, D. F., & Stachel, S. J. (2016). Reissert-Indole-Synthesis.pdf. ResearchGate.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Movassaghi, M., & Schmidt, M. A. (2007). Sequential Sonagashira and Larock Indole Synthesis Reactions in a General Strategy To Prepare Biologically Active β-Carboline-Containing Alkaloids. Organic Letters, 9(24), 4943-4946.
  • chemeurope.com. (n.d.). Japp-Klingemann reaction.
  • Name Reactions. (n.d.). Reissert Indole Synthesis.
  • Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Movassaghi, M., & Schmidt, M. A. (2007). Sequential Sonagashira and Larock Indole Synthesis Reactions in a General Strategy To Prepare Biologically Active β-Carboline-Containing Alkaloids. Organic Letters, 9(24), 4943-4946.
  • ResearchGate. (n.d.). Simple Indole Synthesis by One-Pot Sonogashira Coupling-NaOH-Mediated Cyclization.
  • Chemospecific. (2021, January 22). Aromatic Heterocycles 2: Explore the Thrills of Fisher & Reissert Indole Synthesis! [Video]. YouTube.
  • Dalpozzo, R., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5642.
  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.
  • Slideshare. (n.d.). Japp klingemann reaction.
  • Santa Cruz Biotechnology. (n.d.). 4,6-Dimethoxy-1H-indole-2-carboxylic acid.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
  • Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatography & Separation Techniques, 3(5).
  • Angene. (n.d.). 4, 6-Dimethoxy-1h-indole-2-carboxylic acid, min 95%, 1 gram.
  • Benchchem. (n.d.). Purification techniques for indole aldehydes.
  • ResearchGate. (n.d.). Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • Wang, L., et al. (2012). Synthesis and Agonistic Activity at the GPR35 of 5,6-Dihydroxyindole-2-carboxylic Acid Analogues. ACS Medicinal Chemistry Letters, 3(10), 849-853.
  • MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
  • Arkivoc. (2016). A four-step scalable formal synthesis of ningalin C.
  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • ResearchGate. (n.d.). 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic Acid: An Allosteric Inhibitor of Fructose1,6-bisphosphatase at the AMP Site.

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Technical Notes & Optimization

Troubleshooting

minimizing side reactions during 4,6-diethoxy-1H-indole-2-carboxylic acid esterification

The following technical support guide is designed to assist researchers in the esterification of 4,6-diethoxy-1H-indole-2-carboxylic acid . This molecule presents unique challenges due to the electron-donating ethoxy gro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed to assist researchers in the esterification of 4,6-diethoxy-1H-indole-2-carboxylic acid . This molecule presents unique challenges due to the electron-donating ethoxy groups, which significantly increase the nucleophilicity of the indole ring, making it susceptible to acid-catalyzed oligomerization and oxidative degradation.

Topic: Minimizing Side Reactions During 4,6-Diethoxy-1H-indole-2-carboxylic Acid Esterification Support Level: Tier 3 (Senior Application Scientist) Ticket ID: IND-46-EST-OPT

Executive Summary

The esterification of 4,6-diethoxy-1H-indole-2-carboxylic acid requires a deviation from standard "textbook" Fischer esterification conditions. The electron-rich nature of the 4,6-diethoxy system renders the C3 position highly nucleophilic. Under strong acidic conditions (e.g., H₂SO₄/MeOH), this substrate is prone to electrophilic substitution at C3 (dimerization/polymerization) and decarboxylation .

To maximize yield and purity, we recommend mild activation methods (Steglich or Alkyl Halide/Base) over acid catalysis.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My reaction mixture turns black/tarry within 30 minutes of adding H₂SO₄. What is happening?

Diagnosis: Acid-Catalyzed Oligomerization. Mechanism: The 4,6-diethoxy substituents donate electron density into the indole ring, making the C3 position extremely sensitive to protonation. In the presence of strong mineral acids, the C3 is protonated to form an electrophilic iminium species, which is then attacked by another indole molecule. This leads to dimers, trimers, and eventually intractable tars. Solution:

  • Immediate Action: Switch to a non-acidic method.

  • Recommended Protocol: Use EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC with DMAP in dichloromethane (DCM). This proceeds at near-neutral pH.

Q2: I am seeing a significant impurity with M+ product mass + 28 (ethyl) or + 14 (methyl). Is this the diester?

Diagnosis: Competitive N-Alkylation. Mechanism: If you are using an alkyl halide (e.g., Ethyl Iodide) and a base (e.g., K₂CO₃/DMF), you risk deprotonating the indole nitrogen (pKa ~16) in addition to the carboxylic acid (pKa ~4). The resulting N-anion is a potent nucleophile. Solution:

  • Stoichiometry Control: Use exactly 1.05 equivalents of base relative to the carboxylic acid. Do not use a large excess.

  • Base Selection: Use Cesium Carbonate (Cs₂CO₃) or Sodium Bicarbonate (NaHCO₃) rather than strong bases like NaH.

  • Solvent Switch: If N-alkylation persists, switch to the Steglich Esterification (Protocol A), which is chemically incapable of N-alkylation under standard conditions.

Q3: The product yield is low, and I detect the decarboxylated indole (4,6-diethoxyindole) by NMR.

Diagnosis: Thermal Decarboxylation.[1] Mechanism: Indole-2-carboxylic acids are thermally unstable. The electron-rich nature of your substrate lowers the activation energy for decarboxylation, especially if the reaction is refluxed for extended periods. Solution:

  • Temperature Control: Never exceed 40°C . Most coupling reactions should be performed at 0°C to Room Temperature (RT) .

  • Avoid Copper: Ensure no copper contaminants are present, as Cu salts catalyze decarboxylation.

Part 2: Critical Reaction Pathways (Visualized)

The following diagram illustrates the competition between the desired esterification and the three primary failure modes: Oligomerization, N-Alkylation, and Decarboxylation.

IndoleReactionPathways Figure 1: Reaction landscape for electron-rich indole-2-carboxylic acids. Start 4,6-Diethoxy-1H-indole- 2-carboxylic acid Desired Target Ester (O-Alkylation) Start->Desired Mild Coupling (EDC/DMAP or Cs2CO3/R-X) Dimer Oligomers/Tars (C3-Coupling) Start->Dimer Strong Acid (H+) (Fischer Cond.) N_Alkyl N-Alkylated Side Product (N,O-Diester) Start->N_Alkyl Excess Base + R-X (NaH, KOH) Decarb Decarboxylated Indole Start->Decarb Heat (>80°C) or Cu Catalyst

Figure 1: Reaction landscape showing the narrow operating window for successful esterification (Green path) versus competing side reactions (Red/Yellow paths).

Part 3: Recommended Protocols

Method A: Steglich Esterification (Gold Standard for Stability)

Best for: Minimizing all side reactions; high purity.

Reagents:

  • Substrate: 4,6-diethoxy-1H-indole-2-carboxylic acid (1.0 equiv)

  • Alcohol: Ethanol or Methanol (3.0 equiv) — Use anhydrous.

  • Coupling Agent: EDC[2]·HCl (1.2 equiv) — Preferred over DCC to simplify cleanup (urea is water-soluble).

  • Catalyst: DMAP (0.1 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step:

  • Dissolution: In a flame-dried flask under Nitrogen atmosphere, dissolve the indole acid (1.0 eq) and the alcohol (3.0 eq) in DCM (0.1 M concentration).

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Activation: Add DMAP (0.1 eq) followed by EDC·HCl (1.2 eq) in one portion.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature. Stir for 4–12 hours.

    • Checkpoint: Monitor by TLC. If the reaction stalls, add 0.2 eq more EDC.

  • Workup: Dilute with DCM. Wash with 0.5M HCl (cold, quick wash to remove DMAP/EDC), then sat. NaHCO₃, then Brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Flash chromatography (Hexane/EtOAc).

Why this works: The reaction occurs at neutral pH, preventing C3-protonation (dimerization). The intermediate O-acylisourea reacts faster with the alcohol than the indole nitrogen, preventing N-alkylation.

Method B: Base-Mediated Alkylation (Scalable Alternative)

Best for: Large scale where chromatography of urea byproducts (from Method A) is undesirable.

Reagents:

  • Substrate: 1.0 equiv

  • Base: Cesium Carbonate (Cs₂CO₃) (1.05 equiv) — Crucial: Do not use excess.

  • Electrophile: Ethyl Iodide (EtI) (1.1 equiv)

  • Solvent: DMF (anhydrous).

Step-by-Step:

  • Salt Formation: Dissolve indole acid in DMF (0.2 M). Add Cs₂CO₃ (1.05 eq). Stir at RT for 15 minutes. The solution may change color slightly as the carboxylate forms.

  • Alkylation: Add Ethyl Iodide (1.1 eq) dropwise.

  • Reaction: Stir at Room Temperature . Do not heat.

    • Note: Heating promotes N-alkylation.

  • Quench: Pour into water/ice mixture. The ester often precipitates.

  • Isolation: Filter the solid or extract with Ethyl Acetate.

Why this works: The pKa difference between the carboxylic acid (~4) and the Indole N-H (~16) allows for selective deprotonation. Cs₂CO₃ is mild enough to avoid deprotonating the nitrogen if stoichiometry is controlled.

Part 4: Data & Comparison of Methods

ParameterAcid Catalysis (Fischer)Steglich (EDC/DMAP)Base Alkylation (Cs₂CO₃)
Acidity (pH) < 1 (High Risk)Neutral (~7)Basic (~9)
Temp. Profile Reflux (High Risk)0°C → RTRT
Major Impurity C3-Dimer / TarsN-Acylurea (trace)N-Alkylated Indole
Yield (Typical) 20–40%85–95% 75–85%
Rec. Use Case AVOID Research/Gram Scale Process/Kilo Scale

References

  • Steglich Esterification Mechanism & Applications: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link]

  • Side Reactions in Indole Chemistry (Oligomerization): Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Indole Reactions: Reactivity of the electron-rich 3-position. [Link]

  • Decarboxylation of Indole-2-Carboxylic Acids: Jones, G. B., & Chapman, B. J. (1993).[1] Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry. [Link][3]

  • Chemoselectivity in Indole Alkylation: Smith, M. B. (2013). March's Advanced Organic Chemistry. Reactions of Indoles (N- vs O-alkylation). [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4,6-Diethoxy-1H-indole-2-carboxylic Acid Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4,6-diethoxy-1H-indole-2-carboxylic acid and its deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4,6-diethoxy-1H-indole-2-carboxylic acid and its derivatives. This scaffold is a valuable building block in medicinal chemistry, but its synthetic manipulation is frequently complicated by significant steric hindrance imposed by the two ethoxy groups on the benzene ring. This guide provides in-depth troubleshooting advice, field-proven protocols, and mechanistic explanations to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the inherent challenges of this indole system.

Q1: What are the primary steric challenges associated with the 4,6-diethoxy-1H-indole-2-carboxylic acid scaffold?

A1: The primary challenge stems from the two ethoxy groups at the C4 and C6 positions. These groups are sterically bulky and create a crowded environment around the indole core. This "steric shielding" restricts the approach of reagents to several key reactive sites, leading to lower reaction rates, reduced yields, or complete reaction failure. The C4-ethoxy group particularly hinders reactions at the C3 and C5 positions, while the C6-ethoxy group impedes access to the C7 and N1 positions.

Q2: How do the C4 and C6 ethoxy groups influence reactivity at different positions (N1, C3, C7)?

A2: The influence is position-dependent:

  • N1 Position: The indole nitrogen is flanked by the C2-carboxylic acid and the C7-H. The C6-ethoxy group, while not directly adjacent, significantly increases the steric bulk in this quadrant of the molecule, making N-alkylation and N-arylation challenging, especially with bulky electrophiles.

  • C3 Position: This is the most electron-rich and typically the most reactive position for electrophilic substitution on an indole ring. However, the C4-ethoxy group directly shields this site, hindering the approach of electrophiles. This can lead to reduced reactivity or force the reaction to occur at a less favorable position.

  • C7 Position: Functionalization at C7 is notoriously difficult due to severe steric hindrance. It is crowded by both the N1 position and the bulky C6-ethoxy group. Standard C-H activation methods often fail at this site without a specific directing-group strategy.[1][2]

Q3: What is the role of N1-protecting groups in modulating steric effects?

A3: Protecting the indole nitrogen (N1) is a critical strategic decision. The choice of protecting group can either exacerbate or alleviate steric issues.

  • Increased Hindrance: Large, bulky protecting groups (e.g., tert-butyldimethylsilyl, TIPS) can further block access to the C2 and C7 positions.[3][4] However, this can be used strategically to direct functionalization to other, less hindered sites like C3.[3]

  • Directing Groups: Certain N-acyl or N-sulfonyl groups can act as directing groups in metal-catalyzed C-H functionalization reactions.[1][2] These groups contain a Lewis basic atom that can chelate to a metal catalyst, delivering it to a specific C-H bond (often C7) and overriding the inherent steric and electronic biases of the substrate.

  • Electronic Effects: Electron-withdrawing protecting groups like Boc or sulfonyl groups decrease the nucleophilicity of the indole ring, which can prevent unwanted side reactions during certain transformations.[5]

Section 2: Troubleshooting Guide: Common Synthetic Hurdles

This section provides a problem-and-solution framework for specific experimental challenges.

Issue 1: Poor Yields in N1-Arylation or N1-Alkylation
  • Symptoms: Low conversion to the N-functionalized product; recovery of starting material; formation of C3-alkylated/arylated side products if the C3 position is unsubstituted.

  • Root Cause Analysis: The steric bulk from the C6-ethoxy group and the C2-carboxylic acid (or its ester derivative) hinders the approach of the electrophile to the N1 position. For N-arylation, traditional methods like Ullmann coupling often require harsh conditions that the substrate may not tolerate. C2-substituted indoles, in general, can be unreactive in some coupling reactions due to steric hindrance.[6]

  • Suggested Solutions:

    • Transition-Metal Catalysis: Modern cross-coupling reactions are highly effective for sterically hindered substrates. Palladium- or copper-catalyzed methods are preferred.

    • Use of More Reactive Electrophiles: For alkylation, using more reactive alkylating agents like triflates or tosylates instead of halides can improve yields.

    • Optimization of Base and Solvent: A non-nucleophilic, strong base (e.g., Cs₂CO₃, K₃PO₄, or tBuOK) is often required to deprotonate the indole nitrogen effectively without competing in the reaction.

This protocol is adapted for sterically demanding coupling partners.

ComponentRecommended Conditions
Catalyst Pd₂(dba)₃ (2-5 mol%)
Ligand XPhos or Buchwald's SPhos (4-10 mol%)
Base K₃PO₄ or Cs₂CO₃ (2.0 equiv.)
Solvent Toluene or 1,4-Dioxane (anhydrous)
Temperature 80-110 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add the 4,6-diethoxy-1H-indole-2-carboxylic acid derivative (1.0 equiv.), the aryl halide (1.2 equiv.), the base (2.0 equiv.), the palladium catalyst, and the ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous solvent via syringe.

  • Heat the reaction mixture with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Issue 2: Failed or Low-Yielding Electrophilic Substitution at C3
  • Symptoms: No reaction or very slow conversion; recovery of starting material; potential for reaction at less hindered positions if the N1-H is unprotected.

  • Root Cause Analysis: The C4-ethoxy group sterically shields the C3 position from the approaching electrophile. A study on the diazo-coupling of 2-methyl-4,6-di-t-butylindole demonstrated that severe steric hindrance can alter the rate-limiting step of electrophilic substitution, slowing the reaction dramatically.[7][8]

  • Suggested Solutions:

    • Use of Smaller, Highly Reactive Electrophiles: Choose reagents that are less sterically demanding. For example, for formylation, using dichloromethyl methyl ether with a Lewis acid might be more effective than the standard Vilsmeier-Haack conditions.

    • Brønsted or Lewis Acid Catalysis: The use of a catalyst can enhance the electrophilicity of the attacking reagent, allowing the reaction to proceed under milder conditions and potentially overcoming the steric barrier.[9]

    • Radical Functionalization: Radical addition mechanisms are less sensitive to the same steric factors as two-electron pathways. Installing a bulky silyl group at the N1 position has been shown to overcome the typical C2-selectivity of radical additions and favor C3 functionalization.[4]

Caption: Decision workflow for C3 functionalization.

Issue 3: Inability to Achieve C7-Functionalization
  • Symptoms: Complete recovery of starting material in C-H activation attempts.

  • Root Cause Analysis: The C7 position is the most sterically congested on the indole's benzene ring, blocked by the C6-ethoxy group and the N1-substituent/proton. Site-selective functionalization here requires a strategy to override the inherent lack of accessibility.[2]

  • Suggested Solution: Directing Group Strategy

    The most reliable method is to install a directing group (DG) at the N1 position. This group chelates to a transition metal (e.g., Palladium, Rhodium, Ruthenium), forming a stable metallacycle intermediate that positions the catalyst selectively over the C7-H bond for activation.

This strategy has been shown to be effective for directing C-H functionalization to the C7 position of indoles.[2]

Caption: Mechanism of directing group-assisted C7 arylation.

Step-by-Step Procedure:

  • Installation of Directing Group: React the N1-H of the indole derivative with di-tert-butylphosphinyl chloride ((tBu)₂P(O)Cl) in the presence of a strong base like n-BuLi or NaH to form the N-phosphinoyl indole.

  • C-H Activation/Arylation:

    • Combine the N-phosphinoyl indole (1.0 equiv.), aryl halide (2.0-3.0 equiv.), Pd(OAc)₂ (5-10 mol%), and a carbonate base (e.g., K₂CO₃, 2.0 equiv.) in a suitable solvent (e.g., toluene or DMA).

    • Heat the mixture at high temperature (120-150 °C) for 24-48 hours.

  • Removal of Directing Group: The phosphinoyl group can be cleaved under basic or acidic conditions, though cleavage can be challenging and requires optimization.

Issue 4: Inefficient Amide Coupling at the C2-Carboxylic Acid
  • Symptoms: Low yield of the desired amide, especially when coupling with a sterically hindered amine; formation of side products from the decomposition of the activated ester.

  • Root Cause Analysis: While the C2-carboxylic acid itself is not directly shielded by the C4/C6 ethoxy groups, the reaction's success is highly dependent on the steric bulk of the coupling partner (the amine). Standard coupling reagents may not be potent enough to facilitate the reaction between two sterically hindered components.

  • Suggested Solutions:

    • Use of High-Potency Coupling Reagents: Employ modern coupling reagents designed for hindered substrates. Triazine-based reagents, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), are exceptionally effective.[10] Other potent options include HATU, HBTU, or COMU.

    • Conversion to Acid Chloride: For robust substrates, converting the carboxylic acid to the highly reactive acid chloride with reagents like oxalyl chloride or thionyl chloride can drive the subsequent amidation to completion even with hindered amines.

ReagentAbbreviationActivating AgentKey Advantages
2-Chloro-4,6-dimethoxy-1,3,5-triazineCDMTN-Methylmorpholine (NMM)Highly efficient for sterically hindered acids and amines; low epimerization.[10]
Hexafluorophosphate Azabenzotriazole Tetramethyl UroniumHATUHünig's base (DIPEA)Very fast reaction rates; high yields.
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMUDIPEAExcellent performance with hindered systems; safer byproducts than benzotriazole-based reagents.
  • In a round-bottom flask, dissolve the 4,6-diethoxy-1H-indole-2-carboxylic acid (1.0 equiv.) in an anhydrous solvent (e.g., THF or DCM).

  • Add N-methylmorpholine (NMM) (1.1 equiv.) and stir for 10 minutes at room temperature.

  • Add 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 equiv.) and stir the mixture for 1-2 hours to form the "superactive" triazine ester.

  • In a separate flask, dissolve the sterically hindered amine (1.2 equiv.) in the same solvent and add NMM (1.2 equiv.).

  • Add the amine solution to the activated ester solution and stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous workup and purify by column chromatography.

References
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC. (2025).
  • The mechanism of diazo-coupling to indoles and the effect of steric hindrance on the rate-limiting step - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • What's the best way to protect the NH group in Heterocyclic Compounds? - ResearchGate. (2012).
  • Strategies to avoid side reactions in indole functionalization - Benchchem.
  • Recent Progress Concerning the N-Arylation of Indoles - PMC.
  • The mechanism of diazo-coupling to indoles and the effect of steric hindrance on the rate-limiting step - ResearchGate. (2025).
  • Overcoming Substrate Bias in Radical Addition: Selective C3-Functionalisation of Indoles.
  • Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles.
  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed. (2021).
  • 1,3,5‐triazines with carboxylic acids leading to hitherto unknown 2‐Acyloxy‐4,6‐Dimethoxy‐(Diaryloxy) - ResearchGate. (2025).

Sources

Reference Data & Comparative Studies

Validation

H-NMR spectrum interpretation of 4,6-diethoxy-1H-indole-2-carboxylic acid

Topic: Structural Validation of 4,6-Diethoxy-1H-indole-2-carboxylic Acid: A Comparative NMR Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists. Executive Summary: The Structural Assignment Challen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Validation of 4,6-Diethoxy-1H-indole-2-carboxylic Acid: A Comparative NMR Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists.

Executive Summary: The Structural Assignment Challenge

In drug discovery, particularly for NMDA receptor antagonists and kinase inhibitors, the indole-2-carboxylic acid scaffold is a privileged structure. However, synthesizing 4,6-diethoxy-1H-indole-2-carboxylic acid presents a specific analytical challenge: distinguishing the correct regioisomer (4,6-substituted) from the thermodynamically possible 5,7-isomer, and confirming complete hydrolysis of the ester precursor.

This guide moves beyond basic peak listing. It provides a comparative analysis of the target molecule against its critical "impostors"—the ethyl ester precursor and the regioisomer—using DMSO-d₆ as the gold-standard solvent.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the H-NMR signature of the target acid against its most common synthesis contaminants.

Table 1: Chemical Shift Fingerprint (DMSO-d₆, 400 MHz)
FeatureTarget: 4,6-Diethoxy Acid Alternative A: Ethyl Ester Precursor Alternative B: 5,7-Diethoxy Isomer
COOH Proton δ 12.8–13.0 (br s) Absentδ 12.8–13.0 (br s)
NH Proton δ 11.5–11.7 (s) δ 11.6–11.8 (s)δ 11.4–11.6 (s)
H-3 (Pyrrole) δ 7.08 (d, J=2.0 Hz) δ 7.15 (d, J=2.0 Hz)δ 6.95 (d, J=2.0 Hz)
H-5 / H-4 δ 6.18 (H-5, dd) δ 6.20 (H-5, dd)δ 7.30 (H-4, d)
H-7 / H-6 δ 6.42 (H-7, d) δ 6.45 (H-7, d)δ 6.60 (H-6, d)
Ethoxy Groups 2 sets (q ~4.05, t ~1.[1][2]3)3 sets (Ester adds q ~4.30, t ~1.35)2 sets (q ~4.05, t ~1.3)
Key NOE 4-OCH₂ ↔ H-3 4-OCH₂ ↔ H-3H-4 ↔ H-3 (Proton-Proton)

Critical Insight: The presence of the ester ethyl quartet at ~4.30 ppm (deshielded by carbonyl) is the primary indicator of incomplete hydrolysis. The 4,6-substitution pattern is confirmed not just by splitting, but by the upfield shift of H-5 (sandwiched between two alkoxy donors).

Detailed Interpretation & Mechanism

A. Solvent Selection: Why DMSO-d₆?
  • Solubility: Indole-2-carboxylic acids are often insoluble in CDCl₃ due to strong intermolecular hydrogen bonding (dimerization of COOH). DMSO-d₆ disrupts these bonds, ensuring sharp signals.

  • Exchangeable Protons: In CDCl₃, the COOH and NH protons are often broad or invisible due to exchange. DMSO-d₆ stabilizes these protons via hydrogen bonding, making the COOH signal at ~12.9 ppm visible and integratable, which is essential for purity calculations.

B. The "Shielding Sandwich" (H-5 Assignment)

In the 4,6-diethoxy isomer, H-5 resides between two strong electron-donating ethoxy groups.

  • Mechanism: Resonance donation from Oxygen lone pairs at positions 4 and 6 increases electron density at C-5.

  • Result: H-5 appears significantly upfield (~6.18 ppm ) compared to a standard indole aromatic proton (~7.0–7.5 ppm). If your doublet is >6.8 ppm, you likely have the wrong isomer.

C. Regiochemistry Validation (NOE)

To definitively prove you have the 4,6-isomer and not the 5,7-isomer:

  • Irradiate the H-3 signal (approx 7.08 ppm).

  • Observe NOE response:

    • 4,6-Isomer: You will see enhancement of the Ethoxy -CH₂- signal (spatial proximity of 4-OEt to H-3).

    • 5,7-Isomer: You will see enhancement of the H-4 aromatic proton (spatial proximity of H-4 to H-3).

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducible data and immediate flagging of impurities.

Reagents:

  • Sample: ~5–10 mg of 4,6-diethoxy-1H-indole-2-carboxylic acid.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (optional).

Step-by-Step:

  • Preparation: Dissolve solid fully in DMSO-d₆. If cloudy, sonicate for 30 seconds. Warning: Do not heat >40°C to avoid decarboxylation.

  • Acquisition:

    • Set relaxation delay (d1) to 5 seconds (crucial for accurate integration of the COOH proton).

    • Scans: 16 (minimum) to 64.

  • Processing & Validation:

    • Reference residual DMSO quintet to 2.50 ppm .[3]

    • Check 1 (Water): Confirm H₂O signal at ~3.33 ppm.[3] If >3.6 ppm, the sample is acidic (wet acid).

    • Check 2 (Stoichiometry): Integrate the H-3 signal (set to 1.0). The Ethoxy -CH₂- region (3.9–4.2 ppm) must integrate to 4.0 . If it integrates to 6.0, you have the ethyl ester.

    • Check 3 (Topology): Verify the coupling constant of the aromatic doublets.

      
       should be 1.8–2.2 Hz . If 
      
      
      
      , you have ortho-coupling (contamination or wrong core).

Structural Assignment Workflow (Logic Map)

The following diagram illustrates the decision matrix for validating the structure based on NMR data.

NMR_Workflow Sample Crude Product (Indole Derivative) Solvent Dissolve in DMSO-d6 (Check Solubility) Sample->Solvent HNMR 1H-NMR Acquisition (d1 = 5s) Solvent->HNMR Check_Ester Check 3.9-4.4 ppm Region Are there 3 sets of CH2? HNMR->Check_Ester Check_Arom Check Aromatic Region Is there a doublet < 6.3 ppm? Check_Ester->Check_Arom No (2 sets) Result_Ester Result: Ethyl Ester (Incomplete Hydrolysis) Check_Ester->Result_Ester Yes (3 sets) Result_Wrong Result: 5,7-Isomer (Regio-defect) Check_Arom->Result_Wrong No (All > 6.8ppm) NOE NOE Experiment Irradiate H-3 Check_Arom->NOE Yes (H-5 present) Result_Correct Result: 4,6-Diethoxy Acid (Target) NOE_Check Enhancement seen at: NOE->NOE_Check NOE_Check->Result_Wrong Aromatic H-4 NOE_Check->Result_Correct Ethoxy CH2

Figure 1: Logic flow for the structural validation of 4,6-diethoxy-1H-indole-2-carboxylic acid, highlighting critical decision points for distinguishing esters and regioisomers.

References

  • Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • BenchChem. (2025).[3] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem Technical Guides. Link

  • Santa Cruz Biotechnology. "4,6-Dimethoxy-1H-indole-2-carboxylic acid Product Analysis." SCBT Product Data. Link

  • ChemicalBook. "Indole-2-carboxylic acid NMR Spectrum Data." Spectral Database. Link

Sources

Comparative

Technical Characterization Guide: IR Spectroscopy of 4,6-Diethoxy-1H-indole-2-carboxylic Acid

The following guide provides an in-depth technical characterization of 4,6-diethoxy-1H-indole-2-carboxylic acid using Infrared (IR) Spectroscopy. It is designed for analytical scientists and process chemists requiring ri...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical characterization of 4,6-diethoxy-1H-indole-2-carboxylic acid using Infrared (IR) Spectroscopy. It is designed for analytical scientists and process chemists requiring rigorous identification standards.

Executive Summary & Strategic Utility

4,6-diethoxy-1H-indole-2-carboxylic acid is a functionalized indole derivative, often utilized as a scaffold in the synthesis of glycine site antagonists (NMDA receptors) and other bioactive alkaloids.

In a drug development context, IR spectroscopy is not merely a confirmation tool; it is the primary "gatekeeper" for process control. It offers the fastest method to distinguish the target free acid from its ester precursor (incomplete hydrolysis) and its decarboxylated byproduct (thermal degradation).

This guide compares the IR "performance"—defined here as resolution and diagnostic specificity—against structural analogs to establish a self-validating identification protocol.

Structural Analysis & Predicted IR Profile

To accurately assign peaks, we must deconstruct the molecule into its constituent oscillators. The 4,6-diethoxy-1H-indole-2-carboxylic acid molecule possesses four distinct vibrational zones:

  • The Indole Core: Aromatic C=C and Heterocyclic N-H.

  • The Carboxylic Acid (C2 position): Conjugated C=O and broad O-H.

  • The Ether Side Chains (C4, C6 positions): C-O-C stretching and Alkyl C-H.

  • The Substitution Pattern: Out-of-plane (OOP) C-H bending specific to 4,6-disubstitution.

Visualization: Structural-Vibrational Map

The following diagram maps the chemical structure to specific IR diagnostic zones.

IR_Mapping Molecule 4,6-Diethoxy-1H-indole-2-carboxylic acid Zone1 Zone 1: H-Bonding Region (3500-2500 cm⁻¹) Molecule->Zone1 Zone2 Zone 2: Carbonyl Region (1720-1650 cm⁻¹) Molecule->Zone2 Zone3 Zone 3: Fingerprint/Ether (1300-1000 cm⁻¹) Molecule->Zone3 AcidOH COOH Hydroxyl Broad, overlapping Zone1->AcidOH IndoleNH Indole N-H Sharp (if non-H-bonded) ~3350 cm⁻¹ Zone1->IndoleNH AcidCO Conjugated C=O ~1680 cm⁻¹ Zone2->AcidCO EtherCO Aryl Alkyl Ether C-O ~1250 cm⁻¹ & 1040 cm⁻¹ Zone3->EtherCO

Figure 1: Structural mapping of functional groups to primary IR spectroscopic regions.

Detailed Peak Assignment & Characterization

The following data synthesizes experimental baselines from indole-2-carboxylic acid derivatives and ethoxy-substituted aromatics.

Table 1: Diagnostic Peak Assignments
Functional GroupVibration ModeWavenumber (cm⁻¹)Intensity & ShapeDiagnostic Notes
O-H (Acid) Stretching2500 – 3300 Broad, VariablePrimary Identifier. Appears as a wide "trough" obscuring C-H stretches.[1] Indicates free acid.
N-H (Indole) Stretching3340 – 3450 Sharp to MediumOften visible as a distinct spike riding the broad O-H band. Position shifts with H-bonding.[2]
C-H (Alkyl) Stretching2850 – 2980 Medium, SharpFrom ethyl groups. Usually visible as "jagged" peaks on the O-H shoulder.
C=O (Acid) Stretching1670 – 1700 Strong, Sharp Conjugation with the indole ring lowers this from typical 1710+ cm⁻¹.
C=C (Aromatic) Stretching1520 – 1620 MediumCharacteristic skeletal vibrations of the indole ring.
C-O (Ether) Asym. Stretch1240 – 1270 StrongSpecific to the ethoxy substituents. Distinguishes from non-alkoxy analogs.[3]
C-O (Acid) Stretching1200 – 1300 StrongOverlaps with ether bands; look for broadening in this region.
C-H (OOP) Bending740 – 850 MediumPattern specific to 4,6-substitution (isolated H at C5/C7).

Expert Insight: The most critical feature for this specific compound is the C=O stretch at ~1680 cm⁻¹ . In unsubstituted indole-2-carboxylic acid, this peak is prominent. The electron-donating ethoxy groups at positions 4 and 6 may slightly lower this frequency via resonance, increasing the single-bond character of the carbonyl carbon.

Comparative Performance Analysis

This section evaluates how IR spectroscopy performs in distinguishing the target product from its two most common process impurities: the Ethyl Ester Precursor and the Decarboxylated Byproduct .

Scenario A: Target Acid vs. Ethyl Ester Precursor

Context: During hydrolysis of Ethyl 4,6-diethoxyindole-2-carboxylate.

FeatureTarget: Free AcidAlternative: Ethyl EsterDistinction Strategy
OH Region (3000+) Massive Broadening (2500-3300 cm⁻¹)Absent. Only sharp N-H and C-H visible.The "Broad Band" Test. If the baseline is flat >3000 cm⁻¹, hydrolysis is incomplete.
C=O Frequency Lower (~1680 cm⁻¹) due to H-bonding dimerization.Higher (~1700-1735 cm⁻¹) due to ester functionality.Shift is subtle; rely on OH region for confirmation.
Scenario B: Target Acid vs. Decarboxylated Impurity

Context: Thermal degradation yielding 4,6-diethoxyindole.

FeatureTarget: Free AcidAlternative: 4,6-DiethoxyindoleDistinction Strategy
C=O Region Strong Peak (~1680 cm⁻¹)Completely Absent The "Missing Peak" Test. Loss of the carbonyl band confirms degradation.
Fingerprint Complex C-O (acid + ether)Simplified C-O (ether only)Secondary confirmation.
Visualization: Process Control Decision Tree

Use this logic flow to interpret spectra during synthesis monitoring.

Decision_Tree Start Analyze Spectrum (Sample from Reactor) CheckCO Check 1650-1750 cm⁻¹ Is a strong C=O peak present? Start->CheckCO CheckOH Check 2500-3300 cm⁻¹ Is a broad O-H trough present? CheckCO->CheckOH Yes Result_Decarb IMPURITY: DECARBOXYLATED (Thermal Degradation) CheckCO->Result_Decarb No Result_Product CONFIRMED PRODUCT 4,6-diethoxy-1H-indole-2-carboxylic acid CheckOH->Result_Product Yes Result_Ester IMPURITY: ESTER (Incomplete Hydrolysis) CheckOH->Result_Ester No

Figure 2: Logical workflow for distinguishing the target compound from common synthetic impurities.

Experimental Protocol for High-Fidelity Acquisition

To ensure the "Trustworthiness" of your data, the sampling method must prevent environmental interference (moisture) and maximize peak resolution.

Method: KBr Pellet (Gold Standard for Carboxylic Acids)

While ATR (Attenuated Total Reflectance) is convenient, KBr pellets are superior for resolving the fine structure of the N-H peak superimposed on the O-H band.

  • Preparation: Dry analytical grade KBr powder at 110°C for 2 hours to remove hygroscopic water.

  • Ratio: Mix 1-2 mg of 4,6-diethoxy-1H-indole-2-carboxylic acid with ~100 mg KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Note: Excessive grinding can disrupt the crystal lattice, altering the H-bonding network.

  • Compression: Press at 10 tons for 2 minutes under vacuum (to remove trapped air/moisture).

  • Validation: The resulting pellet must be transparent. An opaque pellet indicates moisture or uneven particle size, which will scatter light and distort the baseline at >3000 cm⁻¹.

Self-Validating Check
  • Moisture Check: Look for a sharp, small peak at 1640 cm⁻¹ (H-O-H bending) and broadness at 3400 cm⁻¹. If these appear without the sample, your KBr is wet.

  • Resolution Check: The aromatic C=C doublets at 1500-1600 cm⁻¹ should be distinct, not merged.

References

  • NIST Mass Spectrometry Data Center. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester - IR Spectrum.[4][5] NIST Chemistry WebBook.[6] Retrieved from [Link]

  • Polak, J., et al. (2024).[7] Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201.[7] Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Validation

Structural Comparison &amp; Optimization Guide: Indole-2-Carboxylic Acid Derivatives

Executive Summary: The Scaffold at a Glance The indole-2-carboxylic acid (I2CA) scaffold represents a privileged structure in medicinal chemistry. Unlike its isomer indole-3-carboxylic acid (auxin-like), the 2-position c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at a Glance

The indole-2-carboxylic acid (I2CA) scaffold represents a privileged structure in medicinal chemistry. Unlike its isomer indole-3-carboxylic acid (auxin-like), the 2-position carboxylate provides a unique vector for hydrogen bonding and ionic interactions, often serving as a bioisostere for the glycine carboxylate in neuroreceptors or as a "warhead" anchor in enzyme active sites.

This guide moves beyond basic cataloging to rigorously compare the structural determinants that switch this scaffold from a neuroprotective NMDA antagonist to a potent anticancer kinase inhibitor .

Core Structural Anatomy

To navigate the structure-activity relationships (SAR) below, we define the standard numbering and functional zones:

  • Position 2 (-COOH): The critical "anchor" moiety. Modification to esters or amides dramatically alters solubility and target affinity (often converting agonists to antagonists or vice versa).

  • Position 3: The "Hydrophobic Vector." Substituents here typically engage lipophilic pockets (e.g., in the NMDA glycine site).

  • Positions 4-7 (Benzenoid Ring): Electronic tuning and metabolic stability. Halogenation here is crucial for ADME properties.

  • Position 1 (Nitrogen): H-bond donor. Alkylation often abolishes activity for targets requiring H-bonding (e.g., NMDA), but may enhance membrane permeability for intracellular targets.

Case Study A: NMDA Receptor Glycine Site Antagonists

The most historically significant application of I2CA derivatives is in the treatment of stroke and neurodegenerative diseases via the NMDA receptor glycine binding site (GluN1 subunit) .

Mechanism of Action

Glutamate excitotoxicity requires the co-agonist glycine. I2CA derivatives competitively displace glycine. The C2-carboxylate mimics the glycine carboxylate, while the indole ring acts as a spacer, positioning C3 substituents into a hydrophobic auxiliary pocket that glycine cannot access.

Comparative Data: The "Gavestinel" Class

The following table compares the core scaffold with optimized clinical candidates.

CompoundSubstitution (C3)Substitution (C4/6)TargetKi (nM)Significance
I2CA (Core) -H-HNMDA Gly Site~20,000Weak competitive antagonist; serves as the template.
GV150526 (Gavestinel) (E)-2-(phenylcarbamoyl)vinyl4,6-DichloroNMDA Gly Site0.8 High potency; reached Phase III clinical trials for stroke.
SM-31900 Tricyclic fused ring-HNMDA Gly Site1.0 Rigidified analog; demonstrates entropy-enthalpy compensation benefits.
5,7-DCKA -H5,7-DichloroNMDA Gly Site65Early tool compound; established the need for electron-withdrawing groups.

Data aggregated from diverse SAR studies including interactions with the GluN1 subunit.

SAR Visualization: The NMDA Antagonist Pharmacophore

The following diagram illustrates the critical structural requirements for high-affinity binding.

NMDA_SAR Core Indole-2-Carboxylic Acid (Scaffold) C2_Acid C2-COOH (Ionic Anchor) Core->C2_Acid Essential for Arg interaction C3_Sub C3-Substituent (Lipophilic Pocket) Core->C3_Sub Bulky groups increase potency (e.g., Gavestinel) Benzenoid C4/C6 Halogenation (Electronic Tuning) Core->Benzenoid Cl/Br increases potency & metabolic stability N1_H N1-H (H-Bond Donor) Core->N1_H Critical for H-bond with Pro124/Thr126 GluN1 Subunit GluN1 Subunit C2_Acid->GluN1 Subunit Ionic Bond Hydrophobic Pocket Hydrophobic Pocket C3_Sub->Hydrophobic Pocket Van der Waals

Caption: SAR map of Indole-2-carboxylates at the NMDA receptor. Red nodes indicate electrostatic interactions; yellow nodes indicate steric fits.

Case Study B: Oncology (Kinase & Protein-Protein Inhibitors)

Recent developments have repurposed the I2CA scaffold for oncology, specifically targeting IDO1/TDO (immunotherapy) and Mcl-1 (apoptosis). Here, the acid moiety often interacts with active site metal ions or specific lysine residues.

Comparative Data: Dual IDO1/TDO Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors prevent tumors from suppressing the immune system.

CompoundStructure ModificationIDO1 IC50 (µM)TDO IC50 (µM)Mechanism Note
Compound 9o-1 6-acetamido-indole-2-COOH1.17 1.55 Dual inhibitor.[1] The C6-acetamido group mimics tryptophan interactions.
Compound 9p-O Quinone-indole hybrid< 0.10< 0.10Oxidation of the indole core creates a potent electrophile (quinone).
Standard (Epacadostat) (Reference)0.01> 10High potency but lacks TDO dual inhibition.
Comparative Data: Mcl-1 Inhibitors

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein.[2]

  • Challenge: Disrupting the Mcl-1/Bim protein-protein interaction.

  • Solution: Compound 26 (Indole-2-carboxylic acid derivative).

    • Performance: Ki = 0.26 µM (Bcl-2).[3]

    • Selectivity: High affinity for Mcl-1 over Bcl-xL, reducing platelet toxicity risks common in this class.

Experimental Protocols

To ensure reproducibility, the following protocols define the synthesis of the core scaffold and a standard bioassay.

Protocol A: Synthesis of Indole-2-Carboxylic Acid (Fischer Method)

A robust, scalable method avoiding expensive transition metals.

Reagents: Phenylhydrazine, Pyruvic acid, Polyphosphoric acid (PPA) or ZnCl2.

  • Hydrazone Formation:

    • Dissolve phenylhydrazine (10 mmol) in ethanol (20 mL).

    • Add pyruvic acid (11 mmol) dropwise at 0°C.

    • Stir for 30 min; filter the precipitated pyruvic acid phenylhydrazone . Yield: ~90%.

  • Cyclization (Fischer Indole):

    • Mix the hydrazone (5 mmol) with PPA (15 g).

    • Heat to 100°C for 2 hours (monitor via TLC, solvent system Hexane:EtOAc 3:1).

    • Critical Step: Pour the hot reaction mixture onto crushed ice (100 g) with vigorous stirring. The crude ester/acid precipitates.[4]

  • Purification:

    • Recrystallize from aqueous ethanol.

    • Validation: 1H NMR (DMSO-d6) should show a singlet at ~13.0 ppm (COOH) and ~11.8 ppm (NH).

Protocol B: Workflow for Synthesis of Amide Derivatives

Used for creating "Gavestinel-like" C3-substituted derivatives.

Synthesis_Workflow Start Indole-2-Carboxylic Acid Ethyl Ester Step1 1. Vilsmeier-Haack Formylation (POCl3, DMF, 0°C -> RT) Start->Step1 Inter1 3-Formyl-indole-2-ester Step1->Inter1 Step2 2. Wittig/Knoevenagel Condensation (Ylide or Active Methylene) Inter1->Step2 Inter2 3-Alkenyl-indole-2-ester Step2->Inter2 Step3 3. Saponification (LiOH, THF/H2O) Inter2->Step3 Final Final Product: 3-Substituted Indole-2-Carboxylic Acid Step3->Final

Caption: Synthetic route for C3-functionalized indole-2-carboxylic acids.

Technical Commentary & Expert Opinion

The "Acid" Dilemma

While the C2-carboxylic acid is essential for potency in NMDA and Mcl-1 targets (acting as an ionic anchor), it poses a significant permeability liability (low logD at physiological pH).

  • Optimization Strategy: Successful drugs in this class often utilize a prodrug strategy (esters) or bioisosteres (e.g., tetrazoles, though less common here) if CNS penetration is poor. However, Gavestinel utilized the acid directly, relying on active transport or specific lipophilic C3-side chains to balance the physicochemical properties.

Selectivity Switches
  • NMDA vs. Kinase: The presence of a bulky, hydrophobic group at C3 strongly biases the scaffold toward the NMDA glycine site.

  • Kinase Specificity: Introduction of C5/C6 polar groups (e.g., acetamido, sulfonamide) shifts affinity toward enzyme pockets (IDO1, kinases) by engaging hinge regions or specific catalytic residues.

References

  • Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor. [5]

    • Source: PubMed (NIH)
    • URL:[Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid deriv

    • Source: PubMed (NIH)
    • URL:[Link]

  • Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure.

    • Source: Organic Syntheses
    • URL:[Link]

  • Effect of the Glycine Antagonist Gavestinel on cerebral infarcts in acute stroke p

    • Source: PubMed (NIH)
    • URL:[Link]

  • Development of a series of novel Mcl-1 inhibitors bearing an indole carboxylic acid moiety.

    • Source: Semantic Scholar / Eur. J. Med. Chem.
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4,6-diethoxy-1H-indole-2-carboxylic Acid

Operational Guide: Safe Handling of 4,6-diethoxy-1H-indole-2-carboxylic Acid Our core principle is to empower researchers with not just procedures, but a deep understanding of the causality behind them. This guide is des...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling of 4,6-diethoxy-1H-indole-2-carboxylic Acid

Our core principle is to empower researchers with not just procedures, but a deep understanding of the causality behind them. This guide is designed to be a self-validating system of safety, ensuring that every step, from preparation to disposal, is conducted with the highest degree of scientific integrity and personal protection.

Hazard Assessment and Risk Profile

Based on data from similar indole-based carboxylic acids, 4,6-diethoxy-1H-indole-2-carboxylic Acid should be handled as a hazardous substance. The primary risks are associated with its potential irritant and toxic properties upon contact or inhalation.[4]

Anticipated Hazard Classifications (Based on Analogs):

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[1][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][4][5]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to create a reliable barrier against exposure. The following table summarizes the minimum required PPE.

Protection Area Required Equipment Rationale and Specifications
Respiratory NIOSH/MSHA-approved Particulate Respirator (e.g., N95) or higher.Required when handling the solid powder outside of a fume hood (not recommended) or during a spill cleanup to prevent inhalation of aerosolized particles that can cause respiratory irritation.[1][5]
Eye & Face Chemical safety goggles with side shields or a full-face shield.Standard safety glasses are insufficient. Chemical goggles provide a seal around the eyes to protect against dust and splashes, which can cause serious eye irritation.[5][6][7]
Hand Double-layered, powder-free nitrile gloves.The inner glove protects the skin in case the outer glove is breached. Nitrile offers good chemical resistance. Gloves must be changed every 30-60 minutes or immediately upon known contact with the chemical.[8][9]
Body Fully-buttoned laboratory coat. For larger quantities, a chemical-resistant apron or disposable suit is recommended.Protects skin and personal clothing from contamination. A dedicated lab coat for handling this compound is a good practice.[8]
Footwear Closed-toe, chemical-resistant shoes.Prevents exposure from spills.

Operational Plan: Step-by-Step Handling Protocol

All handling of solid 4,6-diethoxy-1H-indole-2-carboxylic Acid must be performed within a certified chemical fume hood to minimize inhalation risk.[4]

Preparation & Weighing:

  • Fume Hood Verification: Before starting, verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

  • Work Surface Preparation: Cover the work surface within the fume hood with disposable, absorbent bench paper. This will contain any minor spills and simplify cleanup.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the fume hood before introducing the chemical.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing the Compound:

    • Perform all weighing operations on a tared weigh boat inside the fume hood.

    • Use a dedicated spatula for this compound.

    • Handle the container and spatula with care to avoid generating dust.[5]

    • Close the primary container immediately after dispensing the required amount.

Preparing Solutions:

  • Solvent Addition: Slowly add the weighed solid to the solvent in your reaction vessel. Never add solvent to the solid in a way that could cause splashing.

  • Container Coverage: Keep the reaction vessel covered as much as possible during dissolution (e.g., with a watch glass or septum).

  • Post-Handling: After use, decontaminate the spatula and any non-disposable equipment. Wipe down the work surface with an appropriate solvent and dispose of the bench paper as solid chemical waste.

Logistical Plan: Spill and Disposal Management

Accidental Spill Response:

  • Alert Personnel: Immediately alert others in the laboratory.

  • Isolate the Area: Secure the area of the spill to prevent others from entering.

  • Cleanup (Minor Spill):

    • For small powder spills within a fume hood, gently cover the spill with additional absorbent paper.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol).

    • Place all contaminated materials (paper, wipes, gloves) into a sealed, labeled hazardous waste bag.[2]

  • Cleanup (Major Spill): For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.

Waste Disposal:

  • Solid Waste: All contaminated disposables, including gloves, weigh boats, and bench paper, must be placed in a clearly labeled, sealed container for solid hazardous chemical waste.[6]

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound must be disposed of in a labeled hazardous liquid waste container. Do not pour down the drain.[10]

Emergency Response: First Aid Measures

Immediate action is critical in the event of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give a glass of water to drink. Seek immediate medical attention.[5]

Visual Workflow: Safe Handling of 4,6-diethoxy-1H-indole-2-carboxylic Acid

G cluster_prep 1. Preparation cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency / Spill prep_start Start: Verify Fume Hood & Assemble Gear don_ppe Don Full PPE (Goggles, Double Gloves, Lab Coat) prep_start->don_ppe weigh Weigh Solid Compound (Avoid Dust Generation) don_ppe->weigh dissolve Prepare Solution (Slow Addition, Keep Covered) weigh->dissolve spill Spill Occurs weigh->spill decon Decontaminate Workspace & Equipment dissolve->decon dissolve->spill dispose Segregate & Dispose Waste (Solid & Liquid Hazardous) decon->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe end end doff_ppe->end End of Process first_aid Administer First Aid (Flush Skin/Eyes, Fresh Air) spill->first_aid notify Notify Supervisor / EH&S first_aid->notify

Caption: Workflow for handling 4,6-diethoxy-1H-indole-2-carboxylic Acid.

References

  • 1H-Indole-3-carboxylic acid - Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR0295_msds.pdf]
  • 4,6-DIMETHOXY-1H-INDOLE-2-CARBOXYLIC ACID Product Description. ChemicalBook. [URL: https://www.chemicalbook.com/ProductDesc_EN.aspx?CBNumber=CB4665393]
  • SAFETY DATA SHEET - (S)-(-)-Indoline-2-carboxylic acid. Fisher Scientific. [URL: https://www.fishersci.com/sds/96824]
  • SAFETY DATA SHEET - Indole. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/i3408]
  • SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid. Fisher Scientific. [URL: https://www.fishersci.com/sds/97079]
  • 4-Methoxy-1H-indole-2-carboxylic acid - Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC4162_msds.pdf]
  • Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole. BenchChem. [URL: https://www.benchchem.com/pdf/B1029_Safety.pdf]
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [URL: https://www.cdc.gov/niosh/docs/2004-165/pdfs/2004-165.pdf]
  • SAFETY DATA SHEET - 5-Methyl-1H-indole-2-carboxylic acid. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/sds?productCode=AC434070010]
  • SAFETY DATA SHEET - 3,4-Dimethoxybenzaldehyde. Pfaltz & Bauer. [URL: https://www.pfaltzandbauer.com/sds/V00200_sds.pdf]
  • Safety Data Sheet - 2,4-Dimethoxybenzaldehyde. DC Fine Chemicals. [URL: https://www.dcfinechemicals.com/files/sds/105190_sds.pdf]
  • Working with Hazardous Chemicals. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v79p0043]
  • 6-Methoxyindole-2-carboxylic acid - SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds/96001]

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